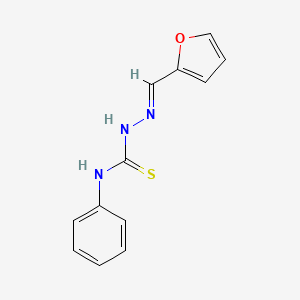

2-Furaldehyde, 4-phenylthiosemicarbazone

Description

Historical Context and Significance of Thiosemicarbazones in Chemical Biology

Thiosemicarbazones, a class of compounds characterized by the H₂N-C(=S)-NH-N=CR¹R² structural motif, have a rich history in scientific research, dating back to the 19th century. nih.govresearchgate.net These molecules are synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. mdpi.com Initially investigated for their coordination properties with metals, their biological significance became increasingly apparent throughout the 20th century.

A pivotal moment in their history was the discovery of their therapeutic potential, leading to the development of drugs with antiviral and antibiotic properties. sigmaaldrich.com This spurred extensive research into their diverse biological activities, which have since been shown to include antibacterial, antifungal, antiviral, and anticancer properties. nih.govnih.gov The biological efficacy of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can interfere with various cellular processes. nih.gov This capacity to bind to metals has made them valuable ligands in coordination chemistry, with the resulting metal complexes often exhibiting enhanced biological activity compared to the free ligand. researchgate.net

The Role of Furan-Derived Compounds in Medicinal Chemistry

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds and natural products. researchgate.net Its presence in a molecule can significantly influence its pharmacological profile. Furan derivatives have demonstrated a wide array of medicinal applications, contributing to the development of drugs with diverse therapeutic actions. researchgate.net

Rationale for Comprehensive Research on 2-Furaldehyde, 4-phenylthiosemicarbazone

The focused investigation into this compound is driven by a compelling scientific rationale that combines the established potential of its constituent chemical classes. The conjugation of a furan ring with a thiosemicarbazone moiety presents a molecule with the potential for unique and enhanced biological activities.

Structure-activity relationship (SAR) studies on related compounds have provided insights that justify a detailed examination of this specific molecule. For instance, the nature of the substituent at the N4 position of the thiosemicarbazone chain is known to significantly influence biological activity. The presence of a phenyl group at this position, as in this compound, can modulate the compound's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets.

Furthermore, research on furan-based thiosemicarbazones has indicated that modifications on the furan ring itself can fine-tune the compound's biological profile. The unsubstituted furan ring in this compound serves as a foundational structure, and understanding its intrinsic properties is crucial before exploring more complex derivatives.

The synthesis of this compound, also referred to as 2-furfural 4-phenyl semicarbazone (FPSC) in some literature, and its subsequent use as a ligand in the formation of metal complexes has been reported. researchgate.net This highlights its potential in the development of novel metallodrugs, where the synergistic effect of the organic ligand and the metal ion can lead to enhanced therapeutic efficacy.

Recent studies on a series of thiosemicarbazone derivatives of furan-2-carbaldehyde have demonstrated significant antibacterial, antifungal, and antitumor activities. researchgate.net This provides a strong impetus for a more in-depth investigation of individual compounds within this class, such as this compound, to elucidate their specific mechanisms of action and potential for further development.

Interactive Data Table: Biological Activities of Furan-2-carbaldehyde Thiosemicarbazone Derivatives

| Compound Derivative | Antibacterial Activity (MIC in µg/mL) | Antifungal Activity (MIC in µg/mL) | Antitumor Activity (IC50 in µM) | Reference |

| 5-nitro-furan-2-carbaldehyde thiosemicarbazone | 1 (against S. aureus) | - | 13.36–27.73 | researchgate.net |

| 5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone | - | 50 (against C. albicans) | - | researchgate.net |

| furan-2-carbaldehyde thiosemicarbazone | - | - | 40.9 (DPPH radical scavenging) | researchgate.net |

Note: The table presents selected data from a study on various derivatives to illustrate the potential of this class of compounds. The specific activities of this compound may vary.

Structure

3D Structure

Properties

CAS No. |

31397-09-8 |

|---|---|

Molecular Formula |

C12H11N3OS |

Molecular Weight |

245.30 g/mol |

IUPAC Name |

1-[(E)-furan-2-ylmethylideneamino]-3-phenylthiourea |

InChI |

InChI=1S/C12H11N3OS/c17-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-16-11/h1-9H,(H2,14,15,17)/b13-9+ |

InChI Key |

VEVZWLDVAFRIQA-UKTHLTGXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CO2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of 2 Furaldehyde, 4 Phenylthiosemicarbazone Ligand

Synthesis of 2-Furaldehyde, 4-phenylthiosemicarbazone

The synthesis of thiosemicarbazones, including this compound, is a well-established process in organic chemistry. These compounds are typically formed through the reaction of an aldehyde or ketone with a thiosemicarbazide (B42300) derivative.

The primary method for preparing this compound is through a condensation reaction. This reaction involves the nucleophilic addition of the primary amine group of 4-phenylthiosemicarbazide (B147422) to the carbonyl carbon of 2-furaldehyde (also known as furfural). This is followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the Schiff base. juniv.eduresearchgate.net

The general reaction is as follows: 2-Furaldehyde + 4-Phenylthiosemicarbazide → this compound + Water

This reaction is typically carried out by mixing equimolar amounts of the two reactants in a suitable solvent, most commonly ethanol (B145695). juniv.educhempap.org The process can often proceed at room temperature, though heating or refluxing may be employed to increase the reaction rate. juniv.educhempap.org The formation of the product is often indicated by the precipitation of a solid from the reaction mixture. chempap.org

The efficiency and yield of the synthesis of this compound can be influenced by several factors, including the choice of solvent, temperature, reaction time, and the use of a catalyst.

Solvent: Ethanol is a widely used solvent because it effectively dissolves the reactants while often allowing the product, which is typically less soluble, to crystallize out upon formation, simplifying purification. juniv.educhempap.org

Catalysis: The condensation is frequently catalyzed by the addition of a few drops of an acid, such as concentrated hydrochloric acid or sulfuric acid. juniv.edugoogle.com The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the thiosemicarbazide.

Temperature and Reaction Time: While some preparations are successful at room temperature over several hours, others utilize heating under reflux for periods ranging from a few minutes to several hours to ensure the completion of the reaction. juniv.educhempap.org For instance, some procedures specify refluxing for as long as 8 hours. juniv.edu The optimal conditions are determined by the specific reactivity of the substrates.

Yield: With optimized conditions, including the use of a catalyst and controlled temperature, high yields of the final product can be achieved. For related semicarbazone syntheses, yields as high as 98% have been reported. google.com The product is typically collected by filtration, washed with cold solvent (such as ethanol and water) to remove any unreacted starting materials or catalyst, and then dried. chempap.org

Spectroscopic Characterization of this compound

Following synthesis, the structure of the this compound ligand is confirmed using a variety of spectroscopic methods. These techniques provide detailed information about the molecular framework and the functional groups present.

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, the key signals are:

N-H Protons: Two or three distinct signals for the N-H protons are typically observed as broad singlets at the downfield end of the spectrum.

Azomethine Proton (-CH=N-): The formation of the Schiff base is confirmed by the appearance of a singlet corresponding to the azomethine proton. This signal replaces the aldehydic proton signal of the starting 2-furaldehyde.

Aromatic and Furan (B31954) Protons: A complex multiplet pattern is observed in the aromatic region of the spectrum, which corresponds to the protons of the phenyl ring and the furan ring. pensoft.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Key resonances include:

Thiocarbonyl Carbon (C=S): A characteristic downfield signal confirms the presence of the thione group.

Azomethine Carbon (-CH=N-): The signal for the azomethine carbon provides further evidence of Schiff base formation.

Furan and Phenyl Carbons: A series of signals in the aromatic region corresponds to the carbon atoms of the furan and phenyl rings.

Interactive Data Table: Representative NMR Data for this compound and its Precursor (Note: Exact chemical shifts (δ) in ppm can vary based on solvent and experimental conditions)

| Compound | Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Furaldehyde | Aldehyde (-CHO) | ~9.66 chemicalbook.com | ~177.9 nih.gov |

| Furan Ring | ~6.63 - 7.73 chemicalbook.com | ~112.7 - 153.1 nih.gov | |

| This compound | Azomethine (-CH=N) | ~8.0 - 8.5 | ~138 - 145 |

| Phenyl Ring | ~7.0 - 7.8 | ~125 - 140 | |

| Furan Ring | ~6.5 - 7.7 | ~112 - 152 | |

| N-H | ~9.5 - 11.5 (broad) | - | |

| Thiocarbonyl (C=S) | - | ~175 - 180 |

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is distinguished by the following features:

The disappearance of the strong C=O stretching band from the 2-furaldehyde precursor, which is typically found around 1660-1700 cm⁻¹. spectroscopyonline.com

The appearance of a new band corresponding to the C=N (azomethine) stretching vibration, usually in the region of 1590-1620 cm⁻¹. researchgate.net

The presence of N-H stretching bands, often appearing as one or more bands in the 3100-3450 cm⁻¹ region. researchgate.net

A strong band associated with the C=S (thione) stretching vibration, which can be found in the 800-1100 cm⁻¹ range. researchgate.net The absence of a band in the 2500-2700 cm⁻¹ region confirms that the ligand exists in the thione form rather than the thiol tautomer in the solid state. researchgate.net

Bands corresponding to C-H and C=C stretching and bending vibrations of the aromatic phenyl and furan rings.

Interactive Data Table: Key IR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch | 3100 - 3450 | researchgate.net |

| C=N (Azomethine) | Stretch | 1590 - 1620 | researchgate.net |

| C=S (Thione) | Stretch | 800 - 1100 | researchgate.net |

| C-O-C (Furan) | Stretch | ~1015 - 1250 | |

| C=C (Aromatic/Furan) | Stretch | ~1450 - 1600 |

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system of the molecule. The spectrum of this compound typically exhibits multiple absorption bands in the ultraviolet and visible regions. These absorptions are attributed to:

π → π* transitions: Intense absorption bands, usually found at shorter wavelengths (e.g., below 350 nm), are associated with electronic transitions within the extensive π-conjugated system that includes the furan ring, the azomethine group, and the phenyl ring.

n → π* transitions: Less intense bands, often observed at longer wavelengths, can be assigned to transitions involving the non-bonding electrons on the nitrogen and sulfur atoms to the π* orbitals of the conjugated system.

The exact position and intensity of these absorption maxima (λ_max) are sensitive to the solvent used, as solvent polarity can affect the energy levels of the electronic states.

Mass Spectrometry for Molecular Identity Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular identity of newly synthesized compounds by providing precise information about their molecular weight and elemental composition. For this compound, the mass spectrum would be expected to show a distinct molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization method used, which corresponds to the compound's calculated molecular weight.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Cleavage of bonds within the molecule generates characteristic fragment ions. For this compound, key fragmentations would include the loss of the phenyl group, the thiosemicarbazide moiety, or the furan ring. The analysis of mass spectra for related thiosemicarbazones shows common fragmentation pathways, such as the homolytic rupture of the N-N bond and cleavage adjacent to the carbonyl or thione group. scirp.orglibretexts.org For instance, the mass spectrum of a methylated acetophenone (B1666503) thiosemicarbazone provided evidence of a thiol tautomer through the detection of an (M-SCH₃)⁺ fragment. scirp.org Similarly, analysis of the parent aldehyde, furfural (B47365), shows a characteristic fragmentation pattern that can be identified within the spectrum of the larger derivative compound. researchgate.net

The predicted mass spectrometry data for a closely related derivative, 1-[(E)-furan-2-ylmethylideneamino]-3-[4-(3-methylbut-2-enoxy)phenyl]thiourea, shows a predicted [M+H]⁺ peak at m/z 330.12708. uni.lu This provides a reference for the expected m/z values for the title compound. The high-resolution mass spectrum would allow for the determination of the exact mass, confirming the molecular formula.

Table 1: Predicted Mass Spectrometry Data and Expected Fragments for this compound This table is illustrative and based on data from analogous compounds.

| Adduct Type | Predicted m/z | Fragment | Description |

|---|---|---|---|

| [M+H]⁺ | 232.06 | - | Protonated molecular ion |

| [M]⁺ | 231.05 | - | Molecular ion |

| C₁₂H₁₁N₃OS | 231.05 | - | Exact Mass |

| C₅H₄O₂ | 96.02 | Furan-2-carbaldehyde moiety | Loss of the phenylthiosemicarbazide part |

| C₇H₇N₂S | 149.04 | Phenylthiosemicarbazide radical | Cleavage of the C=N bond |

X-ray Crystallographic Analysis of this compound

X-ray crystallography provides unambiguous proof of a molecule's structure in the solid state, revealing precise bond lengths, bond angles, and three-dimensional arrangement.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, connectivity, and intramolecular and intermolecular interactions (such as hydrogen bonds) can be determined. mdpi.com

Table 2: Representative Single Crystal X-ray Diffraction Data for the Analogous (Z)-Furan-2-carbaldehyde thiosemicarbazone Source: Data from a study on (Z)-Furan-2-carbaldehyde thiosemicarbazone provides a reference for the type of information obtained from X-ray crystallography. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇N₃OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5099(3) |

| b (Å) | 5.67430(10) |

| c (Å) | 23.4755(6) |

| β (°) | 117.367(2) |

| Volume (ų) | 1598.20(7) |

Conformational Analysis (E/Z Isomerism)

The presence of the azomethine (C=N) double bond in this compound gives rise to the possibility of geometric isomerism (E/Z isomerism). The isomers are defined by the relative orientation of the substituents around the double bond. In the E isomer, the furan ring and the thioamide nitrogen are on opposite sides of the C=N bond, while in the Z isomer, they are on the same side.

X-ray diffraction studies are definitive in assigning the E or Z configuration in the solid state. mdpi.comnih.gov Studies on various thiosemicarbazones have revealed the existence of both isomers, often depending on the substituents and crystallization conditions. researchgate.net For instance, a study on fluorinated benzaldehyde (B42025) thiosemicarbazones found that all compounds adopted the E configuration, with the sulfur atom positioned trans to the imine nitrogen. nih.gov Conversely, the related furan-2-carbaldehyde thiosemicarbazone was identified as the Z-isomer in the solid state. researchgate.net The configuration is often stabilized by intramolecular hydrogen bonds, for example, between the thioamide N-H proton and the azomethine nitrogen atom, which favors the E conformation in many cases. mdpi.com The specific isomer adopted by this compound in its crystalline form would be unequivocally determined by its crystal structure.

Tautomeric Forms (Thione-Thiol Equilibrium)

Thiosemicarbazones can exist in two tautomeric forms due to the thioamide functional group (-NH-C(S)-): the thione form and the thiol form. researchgate.net The equilibrium involves the migration of a proton from the hydrazine (B178648) nitrogen (N-H) to the sulfur atom, resulting in a thiol (-SH) group and a C=N double bond within the thioamide moiety.

In the solid state, thiosemicarbazones predominantly exist in the thione form. researchgate.netresearchgate.net This is confirmed through X-ray crystallography by analyzing the C=S and C-N bond lengths within the thioamide group. A relatively short C=S bond and a longer C-N bond are indicative of the thione tautomer. researchgate.net Spectroscopic methods also provide evidence; for example, the presence of a strong absorption band around 820 cm⁻¹ in the IR spectrum is characteristic of the ν(C=S) vibration. nih.gov Studies on salicylaldehyde-4-phenylthiosemicarbazone demonstrated that the molecule exists in the thione tautomeric form in both solution and the solid state. researchgate.net While the thiol form can be important for reactivity and metal chelation, structural analyses of similar compounds consistently point to the thione form as the more stable tautomer in the solid crystal. mdpi.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furan-2-carbaldehyde |

| Furfural |

| (Z)-Furan-2-carbaldehyde thiosemicarbazone |

| Salicylaldehyde-4-phenylthiosemicarbazone |

| 1-[(E)-furan-2-ylmethylideneamino]-3-[4-(3-methylbut-2-enoxy)phenyl]thiourea |

| Acetophenone thiosemicarbazone |

Coordination Chemistry of 2 Furaldehyde, 4 Phenylthiosemicarbazone with Metal Ions

Synthesis of Metal Complexes of 2-Furaldehyde, 4-phenylthiosemicarbazone

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. The ligand can coordinate as a neutral molecule or, upon deprotonation of the hydrazinic proton, as an anion.

Complexes of this compound and its analogues have been successfully synthesized with several transition metal ions.

Palladium(II): The synthesis of palladium(II) bis-chelate complexes with ligands derived from furan-2-carbaldehyde and 4-phenylthiosemicarbazide (B147422) has been reported. core.ac.uk In a related synthesis using cinnamaldehyde-4-phenylthiosemicarbazone, an analogue, the ligand was first deprotonated with sodium hydroxide (B78521) in ethanol (B145695), followed by the addition of an ethanolic suspension of palladium(II) chloride. nih.gov

Nickel(II), Copper(II), and Zinc(II): Complexes of these metals have been prepared using derivatives such as 5-chloro-2-furaldehyde (B1586146) thiosemicarbazone. General procedures involve refluxing an ethanolic or aqueous solution of the ligand with the corresponding metal chloride. amazonaws.com For a Zn(II) complex, sodium hydroxide was added to facilitate deprotonation of the ligand. amazonaws.com A Nickel(II) complex of 2-formylpyridine N4-allylthiosemicarbazone was prepared by reacting the ligand and nickel(II) chloride hexahydrate in ethanol. nih.gov

Manganese(II): A Manganese(II) complex was synthesized using 2-acetylfuran-4-phenylthiosemicarbazone, a closely related Schiff base. The preparation involved refluxing the ligand with a Mn(II) salt in an ethanolic solution.

Cobalt(II) and Cadmium(II): Research on the complexation of 2-furaldehyde 4-phenyl semicarbazone (an oxygen analogue of the ligand) with Co(II) and Cd(II) has been described, involving the reaction of the ligand with metal chlorides or bromides. researchgate.net

UO₂(II), V(V), Bi(III), Au(I): While thiosemicarbazones are known to coordinate with a wide array of metals, specific synthesis details for the complexes of this compound with dioxouranium(II), vanadium(V), bismuth(III), and gold(I) are not extensively documented in the reviewed literature. Studies on related compounds include dioxouranium(VI) complexes with different semicarbazones and vanadium(IV) complexes with other Schiff base ligands. researchgate.netnih.gov

The stoichiometry and reaction conditions for complex formation are crucial for determining the final structure of the coordination compound. Typically, reactions are conducted in polar solvents like ethanol or methanol, often under reflux to ensure completion. The molar ratio between the ligand and the metal ion is a key parameter, with 1:1 and 2:1 (ligand:metal) ratios being the most common.

In many instances, the ligand acts as a bidentate chelator, forming complexes with a 2:1 ligand-to-metal ratio, particularly with divalent metal ions. For example, the synthesis of a Pd(II) complex of cinnamaldehyde-4-phenylthiosemicarbazone utilized a 2:1 molar ratio of ligand to metal. nih.gov Similarly, the preparation of a Ni(II) complex with 2-formylpyridine N4-allylthiosemicarbazone involved a 2:1 molar ratio. nih.gov However, 1:1 molar ratios are also employed, as seen in the synthesis of certain Cu(II) and Zn(II) complexes. amazonaws.comnih.gov The addition of a base, such as sodium hydroxide (NaOH), is sometimes used to facilitate the deprotonation of the thiosemicarbazone moiety, leading to the formation of anionic chelate complexes. nih.govamazonaws.com

Table 1: Molar Ratios and Reaction Conditions for Metal Complex Synthesis with this compound and its Analogues

| Metal Ion | Ligand Analogue | Molar Ratio (Ligand:Metal) | Solvent(s) | Conditions | Reference(s) |

| Pd(II) | Cinnamaldehyde-4-phenylthiosemicarbazone | 2:1 | Ethanol | Room Temperature, NaOH | nih.gov |

| Ni(II) | 2-Formylpyridine N4-allylthiosemicarbazone | 2:1 | Ethanol | Heating | nih.gov |

| Ni(II) | 5-Chloro-2-furaldehyde thiosemicarbazone | 2:1 | Water, Ethanol | Reflux (3h) | amazonaws.com |

| Cu(II) | 5-Chloro-2-furaldehyde thiosemicarbazone | 2:1 or 1:1 | Ethanol | Reflux (1h) | amazonaws.com |

| Zn(II) | 5-Chloro-2-furaldehyde thiosemicarbazone | 2:1 | Ethanol | Reflux (2h), NaOH | amazonaws.com |

| Zn(II) | 2-Formylpyridine N4-allylthiosemicarbazone | 1:1 | Ethanol | Heating (55°C) | nih.gov |

Structural Characterization of this compound Metal Complexes

Spectroscopic analysis is fundamental to confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the donor sites of the ligand. In the IR spectrum of the free this compound ligand, characteristic bands for the azomethine ν(C=N) and thione ν(C=S) groups are observed. Upon complexation, a shift in the ν(C=N) band to a lower frequency indicates the coordination of the azomethine nitrogen atom to the metal ion. researchgate.net Similarly, a shift in the ν(C=S) band suggests the involvement of the sulfur atom in coordination. amazonaws.comresearchgate.net The absence of a band in the 2500–2600 cm⁻¹ region confirms that the ligand exists in the thione form in the solid state. amazonaws.com New bands appearing in the far-IR region of the complexes' spectra, typically between 405–449 cm⁻¹, can be assigned to ν(M–S) vibrations, further confirming the sulfur coordination. amazonaws.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The spectra of the free ligand typically show absorption bands corresponding to π→π* and n→π* transitions. iiste.org In the spectra of the metal complexes, the appearance of new bands, often in the visible region, can be attributed to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. The position and number of these bands can be indicative of the geometry around the metal ion, such as octahedral or tetrahedral. iiste.orgchemmethod.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or V(IV), EPR spectroscopy is a valuable technique for probing the metal ion's environment and providing detailed information about the coordination geometry. While specific EPR data for complexes of the title ligand are limited, the technique is widely used in the study of analogous thiosemicarbazone complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)). In the ¹H NMR spectrum of the free ligand, the signal for the hydrazinic proton (N-H) appears at a characteristic chemical shift (e.g., ~11.45 ppm), while the absence of a signal around 4 ppm confirms the lack of the thiol (S-H) tautomer. amazonaws.com Upon complexation, changes in the chemical shifts of protons near the coordination sites can provide further evidence of bonding.

X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination environment of the metal ion. Although a single-crystal X-ray structure for a complex of the exact title ligand is not widely reported, data from closely related analogues offer significant insights.

For instance, the single-crystal X-ray diffraction analysis of trans-bis[(2E)-N-phenyl-2-((2E)-3-phenyl-2-propen-1-ylidene)hydrazinecarbothioamidato]palladium(II), an analogue complex, revealed that the Pd(II) ion is coordinated by two deprotonated ligands through the azomethine nitrogen and the thiolate sulfur atoms. nih.gov The ligands adopt a trans-configuration, resulting in a slightly distorted square-planar geometry around the palladium center. nih.gov Similarly, the structure of a Ni(II) complex with 2-formylpyridine N4-allylthiosemicarbazone was determined by X-ray diffraction to have a distorted octahedral environment. nih.gov Powder X-ray diffraction (PXRD) can be used to assess the crystallinity of the synthesized complex powders. nih.gov

Based on combined spectroscopic and diffraction data, various coordination geometries have been proposed for metal complexes of this compound and its analogues. The geometry is influenced by the nature of the metal ion, its oxidation state, the molar ratio used in the synthesis, and the presence of other coordinating species (e.g., anions, solvent molecules).

Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II). nih.gov The molecular structure of a palladium(II) complex derived from furan-2-carbaldehyde thiosemicarbazone shows a square-planar geometry with the deprotonated ligand coordinating through nitrogen and sulfur in a trans arrangement. core.ac.uk

Octahedral: This geometry is frequently observed for metal ions such as Ni(II), Co(II), and Mn(II). nih.govresearchgate.net For instance, electronic spectra have suggested an octahedral environment for Ni(II) and Cu(II) complexes of 2-furaldehyde thiourea. iiste.org X-ray analysis confirmed a distorted octahedral geometry for a Ni(II) complex of an analogous thiosemicarbazone. nih.gov

Tetrahedral: This geometry is often adopted by d¹⁰ ions like Zn(II) and Cd(II). researchgate.netchemmethod.com

Square Pyramidal: This five-coordinate geometry has also been observed in some copper(II) thiosemicarbazone complexes.

Table 2: Common Coordination Geometries of Metal Complexes with this compound Analogues

| Metal Ion | Ligand Analogue/Class | Proposed Geometry | Method of Determination | Reference(s) |

| Pd(II) | Cinnamaldehyde-4-phenylthiosemicarbazone | Distorted Square Planar | X-ray Diffraction | nih.gov |

| Pd(II) | Furan-2-carbaldehyde thiosemicarbazone derivative | Square Planar | X-ray Diffraction | core.ac.uk |

| Ni(II) | 2-Formylpyridine N4-allylthiosemicarbazone | Distorted Octahedral | X-ray Diffraction | nih.gov |

| Ni(II) | Furan-2-carbaldehyde thiourea | Octahedral | UV-Vis Spectroscopy | iiste.org |

| Co(II) | Furfural (B47365) Schiff Base derivative | Distorted Octahedral | UV-Vis, Magnetic Susceptibility | chemmethod.com |

| Mn(II) | Macrocyclic Ligand | Octahedral | Spectroscopic, Magnetic | researchgate.net |

| Zn(II) | Macrocyclic Ligand | Tetrahedral | Spectroscopic, Magnetic | researchgate.net |

| Cd(II) | Furfural Schiff Base derivative | Tetrahedral | Spectroscopic, Magnetic | chemmethod.com |

Identification of Ligand Bonding Modes (e.g., Bidentate, Tridentate)

The versatile chelating nature of this compound (FPSC) allows it to adopt various bonding modes when coordinating with metal ions, primarily dictated by the nature of the metal ion, its oxidation state, and the reaction conditions. Spectroscopic studies are instrumental in elucidating these coordination behaviors.

The most common coordination mode for FPSC is as a bidentate ligand. In this fashion, it typically binds to a metal center through the sulfur atom of the thioketo group and the nitrogen atom of the azomethine group, forming a stable five-membered chelate ring. nih.gov This bidentate behavior has been observed in complexes with several divalent transition metals. For instance, in complexes with Cobalt(II), Nickel(II), and Copper(II), FPSC is deduced to act as a bidentate ligand. researchgate.net Similarly, Thorium(IV) complexes with the related furan-2-carboxaldehyde-4-phenyl-3-thiosemicarbazone show the Schiff base behaving as a neutral bidentate ligand, coordinating via the azomethine nitrogen and thioketo sulfur atoms. researchgate.net

Beyond simple bidentate coordination, FPSC and related semicarbazones can exhibit higher denticity. In some instances, the ligand can act in a tridentate manner. researchgate.net For example, certain Cobalt(III) complexes of 2-hydroxyacetophenone (B1195853) 4-phenyl semicarbazone have shown the ligand to be tridentate. researchgate.net Furthermore, evidence suggests that FPSC can function as a tetradentate ligand, bridging two metal centers. This has been proposed for a dimeric Cadmium(II) chloride complex, formulated as [(CdCl2)2(FPSC)]. researchgate.net In this arrangement, the ligand likely utilizes additional donor atoms, possibly the furan (B31954) ring's oxygen, to bridge the two cadmium ions.

The flexibility in bonding modes highlights the ligand's ability to accommodate the specific geometric and electronic preferences of different metal ions, leading to a variety of complex structures, from mononuclear species with square planar or octahedral geometries to more complex polynuclear arrangements. researchgate.net

Magnetic Susceptibility Measurements for Oxidation State and Electron Configuration

Magnetic susceptibility measurements are a crucial tool for determining the oxidation state and electron configuration of the central metal ion in this compound complexes. The measured magnetic moments provide insight into the number of unpaired electrons, which is characteristic of the metal's d-electron count and the geometry of the complex.

Complexes of FPSC with metals having filled or paired d-orbitals are typically diamagnetic. Studies on the related 2-furaldehyde thiosemicarbazone show that its complexes with Ni(II) (in a square-planar geometry), Zn(II), Cd(II), Hg(II), Ag(I), and Pd(II) are diamagnetic. niscpr.res.in Similarly, some Co(III) complexes with related semicarbazones are reported to be diamagnetic, which is consistent with a low-spin d⁶ configuration in a strong ligand field. researchgate.net

In contrast, complexes with unpaired electrons are paramagnetic. The Co(II) complex of 2-furaldehyde thiosemicarbazone exhibits a magnetic moment of 2.09 Bohr Magnetons (B.M.). niscpr.res.in This value is higher than the spin-only value for one unpaired electron (1.73 B.M.) but significantly lower than that expected for a tetrahedral Co(II) complex (which typically has three unpaired electrons). niscpr.res.in This suggests a square-planar geometry for the Co(II) complex. niscpr.res.in

Table 1: Magnetic Properties of Metal Complexes with 2-Furaldehyde Thiosemicarbazones

| Metal Ion | Complex Type | Magnetic Moment (B.M.) | Magnetic Behavior | Inferred Geometry/State | Source |

| Co(II) | 2-furaldehyde thiosemicarbazone | 2.09 | Paramagnetic | Square Planar | niscpr.res.in |

| Ni(II) | 2-furaldehyde thiosemicarbazone | - | Diamagnetic | Square Planar | niscpr.res.in |

| Cu(II) | 2-furaldehyde thiosemicarbazone | - | Paramagnetic | - | niscpr.res.in |

| Co(II), Ni(II), Cu(II) | 2-furaldehyde 4-phenyl semicarbazone | - | Antiferromagnetic Coupling | Polynuclear | researchgate.net |

| Zn(II), Cd(II), Hg(II) | 2-furaldehyde thiosemicarbazone | - | Diamagnetic | - | niscpr.res.in |

| Ag(I), Pd(II) | 2-furaldehyde thiosemicarbazone | - | Diamagnetic | - | niscpr.res.in |

| Co(III) | Related Semicarbazone | - | Diamagnetic | Low-spin d⁶ | researchgate.net |

Thermal Analysis of this compound Metal Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide valuable information about the thermal stability of metal complexes of this compound, their decomposition pathways, and the composition of their final residues.

Generally, metal complexes of 2-furaldehyde thiosemicarbazone are stable up to approximately 200°C. niscpr.res.in The thermal stability of related Co(II), Ni(II), and Cu(II) complexes has been observed to increase in the order of Co < Ni < Cu. researchgate.net The decomposition process often occurs in multiple, distinct stages. For hydrated or solvated complexes, the initial weight loss at lower temperatures (typically below 150-180°C) corresponds to the removal of lattice or coordinated water/solvent molecules. nih.gov

Following dehydration, the organic ligand itself begins to decompose at higher temperatures. The decomposition of the thiosemicarbazone moiety occurs in sequential steps, corresponding to the cleavage of different parts of the ligand. nih.govechemcom.com For example, the thermal decomposition of the related compound 5-nitro-2-furaldehydesemicarbazone shows a maximum mass change at 516.5 K (243.35°C), with a significant weight loss of 67%. ukim.mk

The final stage of decomposition at high temperatures in an air atmosphere typically results in the formation of a stable metal oxide as the end residue. niscpr.res.innih.gov For the metal complexes of 2-furaldehyde thiosemicarbazone, the ultimate decomposition products are generally the corresponding metal oxides (with the formula MO), with the exception of metals like Co, Ag, and Hg. niscpr.res.in Kinetic and thermodynamic parameters for the decomposition process, such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated from the thermal analysis data using methods like the Coats-Redfern equation to further characterize the degradation process. researchgate.netechemcom.com

Table 3: Summary of Thermal Decomposition Data for Thiosemicarbazone Complexes

| Complex/Ligand | General Stability | Decomposition Stages | Final Residue (in air) | Source |

| Metal complexes of 2-furaldehyde thiosemicarbazone | Stable up to ~200°C | Multi-stage process | Metal Oxide (MO) for most metals (e.g., Ni, Cu, Zn) | niscpr.res.in |

| Co(II), Ni(II), Cu(II) complexes | Stability order: Co < Ni < Cu | Investigated by TGA to determine decomposition mode | Not specified | researchgate.net |

| 5-nitro-2-furaldehydesemicarbazone | Decomposes at 243.35°C (516.5 K) | Major weight loss (67%) in one main step | Not specified | ukim.mk |

| Th(IV) complexes of furan-2-aldehyde-N-phenyl thiosemicarbazone | - | Kinetic and thermodynamic parameters calculated | Not specified | researchgate.net |

Biological Activities and Mechanistic Investigations of 2 Furaldehyde, 4 Phenylthiosemicarbazone and Its Metal Complexes in Vitro Studies

Anticancer Activity of 2-Furaldehyde, 4-phenylthiosemicarbazone and its Metal Complexes

Thiosemicarbazones, including this compound, and their metal complexes have garnered significant attention for their potential as cancer cell inhibitors. These compounds have demonstrated the ability to induce apoptosis or cause cell cycle arrest, which inhibits the proliferation of cancer cells. mdpi.com Their structural features, which include nitrogen and sulfur atoms, also allow them to effectively neutralize free radicals. mdpi.com The coordination of these thiosemicarbazone ligands with metal ions can lead to the formation of complexes with enhanced antiproliferative efficacy and selectivity against various cancer cell lines. mdpi.com

Metal complexes of 2-furaldehyde derivatives have shown potent cytotoxic activity against a range of human cancer cell lines. For instance, copper complexes of furan (B31954) oxime derivatives have been identified as powerful cytotoxic agents in studies involving both suspended and solid tumors. nih.gov The cytotoxic efficacy of these complexes was often found to be superior to that of some clinically used antineoplastic agents. nih.gov

Research has demonstrated the cytotoxicity of these compounds against a variety of human cancer cell lines, including but not limited to:

PC-9 (Lung adenocarcinoma)

Eca-109 (Esophageal carcinoma)

SGC-7901 (Gastric adenocarcinoma)

HuTu80 (Duodenal adenocarcinoma)

H460 (Large cell lung cancer)

DU145 (Prostate carcinoma)

M-14 (Melanoma)

HT-29 (Colon adenocarcinoma)

MCF-7 (Breast adenocarcinoma)

LNCaP (Prostate carcinoma)

K562 (Chronic myelogenous leukemia)

B16F10 (Murine melanoma)

HCT116 (Colorectal carcinoma)

MDA-MB-231 (Breast adenocarcinoma)

A key mechanism behind the anticancer activity of this compound and its metal complexes is the induction of apoptosis, or programmed cell death. This process is regulated by a variety of cellular pathways.

Bax/Bcl-2 Ratio Modulation: Apoptosis is often controlled by the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Studies have shown that treatment with certain compounds can lead to the upregulation of Bax and downregulation of Bcl-2 in cancer cells, thereby promoting apoptosis. ijper.org The Bcl-2 family of proteins are key regulators of the intracellular mechanism of apoptosis. nih.gov The balance between the pro-apoptotic and anti-apoptotic members of the Bcl-2 family can determine whether a cell lives or dies. nih.gov

Caspase Activation: The execution of apoptosis is carried out by a family of proteases known as caspases. The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) is a critical step in both the extrinsic and intrinsic apoptotic pathways. nih.govresearchgate.net Upon activation, caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Research has demonstrated that certain anticancer agents can induce apoptosis through the activation of caspases-3, -8, and -9 in cancer cells. ijper.org

Thiosemicarbazone-based compounds are recognized for their potent antiproliferative effects against cancer cells. mdpi.com By inducing apoptosis and cell cycle arrest, these compounds effectively halt the uncontrolled division of cancer cells. mdpi.com Copper complexes of 2-furaldehyde oximes have been shown to be effective inhibitors of DNA synthesis in leukemia cells, which is a primary mechanism for inhibiting their proliferation. nih.gov

Antimicrobial Activity of this compound and its Metal Complexes

In addition to their anticancer properties, this compound and its metal complexes have demonstrated significant antimicrobial activity.

The antibacterial potential of these compounds has been evaluated against a broad spectrum of pathogenic bacteria. For example, Co(II) complexes of 4-phenylthiosemicarbazone derivatives have shown moderate inhibitory activity against bacteria such as Bacillus subtilis, Staphylococcus epidermidis, and Escherichia coli. researchgate.net Metal ions and their complexes can exhibit varying degrees of efficacy against different bacterial species.

Studies have reported antibacterial activity against a range of bacteria, including:

Staphylococcus aureus

Escherichia coli researchgate.net

Klebsiella pneumoniae

Bacillus cereus

Enterococcus faecalis

Acinetobacter baumannii

Salmonella abony

Pseudomonas aeruginosa

Staphylococcus epidermidis researchgate.net

The emergence of fungal infections, particularly in immunocompromised individuals, has highlighted the need for new antifungal agents. Metal complexes have shown promise in this area, with a number of compounds exhibiting significant antifungal activity.

Research has demonstrated the antifungal efficacy of related compounds against various fungal pathogens, including:

Candida albicans nih.gov

Candida tropicalis

Candida krusei uniroma1.it

Cryptococcus neoformans uniroma1.itnih.gov

Nitrofuran derivatives, which are structurally related to 2-furaldehyde, have shown inhibitory activity against Candida species and Cryptococcus neoformans. researchgate.net The minimum inhibitory concentrations for some of these derivatives against Candida and Cryptococcus neoformans strains were found to be 3.9 µg/mL. researchgate.net

Antimycobacterial Activity

The antimycobacterial potential of thiosemicarbazone derivatives, structurally related to this compound, has been demonstrated against various mycobacterial strains, including the virulent Mycobacterium tuberculosis H37Rv and Mycobacterium bovis.

Research into a series of benzaldehyde (B42025) thiosemicarbazone derivatives has shown significant activity against actively replicating Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 0.14 to 2.2 μM. nih.gov Two particular compounds within this series, 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide and 2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide, also exhibited submicromolar activity against M. tuberculosis under hypoxic conditions, with MIC values of 0.68 and 0.74 μM, respectively. nih.gov Furthermore, these compounds demonstrated activity against several isoniazid-, rifampicin-, and fluoroquinolone-resistant M. tuberculosis isolates comparable to commercially available antituberculosis drugs. nih.gov

In studies involving other thiosemicarbazide (B42300) derivatives, promising activity against Mycobacterium bovis has been observed. Certain synthesized compounds exhibited high anti-tubercular activity, with reported MIC values as low as 0.39 μg/mL.

The data from these studies on related thiosemicarbazone compounds underscore the potential of this chemical class as a source for novel antimycobacterial agents.

Table 1: Antimycobacterial Activity of Related Thiosemicarbazone Derivatives

| Compound Class | Mycobacterial Strain | MIC Values |

|---|---|---|

| Benzaldehyde Thiosemicarbazones | Mycobacterium tuberculosis H37Rv (replicating) | 0.14 - 2.2 µM |

| 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide | Mycobacterium tuberculosis H37Rv (hypoxic) | 0.68 µM |

| 2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide | Mycobacterium tuberculosis H37Rv (hypoxic) | 0.74 µM |

| Thiosemicarbazide Derivatives | Mycobacterium bovis | 0.39 µg/mL |

Antioxidant Activity of this compound and its Metal Complexes

Free Radical Scavenging Capabilities

Thiosemicarbazones derived from furan-2-carbaldehyde and their metal complexes have been investigated for their ability to scavenge free radicals, a key aspect of antioxidant activity. These studies often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods.

In one study, a series of novel thiosemicarbazone derivatives from furan-2-carbaldehyde were synthesized and evaluated. One of the compounds, furan-2-carbaldehyde thiosemicarbazone, demonstrated a moderate effect in scavenging the DPPH radical, with a reported half-maximal inhibitory concentration (IC50) of 40.9 μg/mL. consensus.app

Investigations into other substituted benzaldehyde thiosemicarbazones have also revealed significant antioxidant potential. Certain derivatives showed good antioxidant activity against the DPPH radical. nih.gov The complexation of thiosemicarbazones with metal ions, such as nickel(II), has been shown to influence their radical scavenging abilities. tandfonline.com Generally, the free thiosemicarbazone ligands have exhibited more potent antioxidant capacity than their corresponding Ni(II) complexes. tandfonline.com

The free radical scavenging activity is a crucial indicator of the potential of these compounds to mitigate oxidative stress, which is implicated in numerous pathological conditions.

Table 2: Free Radical Scavenging Activity of Furan-2-Carbaldehyde Thiosemicarbazone and Related Derivatives

| Compound | Assay | Activity (IC50) |

|---|---|---|

| Furan-2-carbaldehyde thiosemicarbazone | DPPH | 40.9 µg/mL |

Antiviral Activity of this compound and its Derivatives

The broader class of thiosemicarbazones has been a subject of interest in antiviral research. While specific studies on this compound are limited, research on related derivatives provides insight into the potential antiviral properties of this compound class.

Investigations into thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones have demonstrated antiherpetic potentials. researchgate.net For instance, certain thiosemicarbazones derived from 3-pyridazinecarbaldehyde retained antiviral activity while showing considerably reduced cytotoxic potency. researchgate.net Similarly, isosteric modification of thiosemicarbazones derived from N-heteroaromatic ketones by employing a 3-pyridazinyl unit resulted in a significant reduction in cell toxicity without impairing the antiherpetic potential. researchgate.net

Furthermore, metal complexes of thiosemicarbazones have been noted for their antiviral activities. Palladium(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone, for example, have been reported to be active against Herpes Simplex Virus type 1 (HSV-1). researchgate.net The general consensus in the literature is that thiosemicarbazone-appended aromatic compounds possess notable antiviral properties. researchgate.net These findings suggest that this compound and its derivatives could be promising candidates for further antiviral screening and development.

Enzyme Inhibition Studies

Urease Inhibition

Thiosemicarbazone derivatives have emerged as potent inhibitors of the urease enzyme, which is implicated in pathologies such as peptic ulcers and the formation of kidney stones. A number of studies on thiosemicarbazones derived from various aldehydes have demonstrated significant to moderate urease inhibition potential.

For example, a library of 4-fluorocinnamaldehyde based thiosemicarbazones displayed IC50 values ranging from 2.7 ± 0.5 µM to 29.0 ± 0.5 µM. Within this series, nine compounds exhibited higher inhibitory potential than the standard inhibitor, thiourea. Similarly, thiosemicarbazones derived from 2-nitrocinnamaldehyde also showed varying degrees of urease inhibitory action, with a reported IC50 range of 12.3-88.8 μM.

Other research on novel imidazopyridine-oxazole derivatives has identified compounds with significant activity against the urease enzyme, with IC50 values as low as 5.68 ± 1.66 μM, which is considerably more potent than the standard thiourea drug (IC50 = 21.37 ± 1.76 μM). The kinetic studies of some of these potent thiosemicarbazone derivatives have revealed a competitive type of inhibition.

Table 3: Urease Inhibitory Activity of Related Thiosemicarbazone Derivatives

| Compound Class | IC50 Values | Standard (Thiourea) IC50 |

|---|---|---|

| 4-Fluorocinnamaldehyde Thiosemicarbazones | 2.7 ± 0.5 µM to 29.0 ± 0.5 µM | 19.4 ± 0.2 µM |

| 2-Nitrocinnamaldehyde Thiosemicarbazones | 12.3 - 88.8 µM | Not specified |

| Imidazopyridine-Oxazole Derivatives | 5.68 ± 1.66 µM to 81.48 ± 7.18 µM | 21.37 ± 1.76 µM |

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. Recent studies have explored the potential of thiosemicarbazone derivatives as alpha-amylase inhibitors.

A study on benzimidazole-bearing thiosemicarbazone derivatives revealed excellent inhibitory activity against the α-amylase enzyme, with IC50 values in the range of 1.10 ± 0.20 to 21.10 ± 0.01 µM. nih.gov Several of these derivatives were found to be more potent than the standard drug, acarbose (IC50 = 11.12 ± 0.15 µM). nih.gov

In another investigation, a series of para-substituted thiosemicarbazone derivatives demonstrated excellent to good inhibitory activity against the α-amylase enzyme, with IC50 values ranging from 4.95 ± 0.44 to 69.71 ± 0.05 µM, which compared favorably to acarbose (IC50 = 21.55 ± 1.31 µM). Furthermore, a novel thiosemicarbazone derivative, 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide, was identified as a potent inhibitor of α-amylase with an IC50 value of 3.24 µM. Enzyme kinetic studies indicated a competitive mode of binding for this compound.

These findings highlight the promising potential of the thiosemicarbazone scaffold in the design of new α-amylase inhibitors for the management of hyperglycemia.

Table 4: Alpha-Amylase Inhibitory Activity of Related Thiosemicarbazone Derivatives

| Compound Class | IC50 Values | Standard (Acarbose) IC50 |

|---|---|---|

| Benzimidazole Bearing Thiosemicarbazones | 1.10 ± 0.20 to 21.10 ± 0.01 µM | 11.12 ± 0.15 µM |

| Para-substituted Thiosemicarbazones | 4.95 ± 0.44 to 69.71 ± 0.05 µM | 21.55 ± 1.31 µM |

| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | 3.24 µM | Not specified |

Structure Activity Relationships Sar and Design Principles of 2 Furaldehyde, 4 Phenylthiosemicarbazone Derivatives

Influence of Substituents on the Furan (B31954) Ring and Phenyl Group on Biological Activities

The introduction of different substituent groups on the furan and phenyl rings of the 2-Furaldehyde, 4-phenylthiosemicarbazone scaffold has a profound impact on the biological properties of the resulting derivatives. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Research has shown that the nature of the substituent on the furan ring can significantly affect the compound's activity. For instance, the presence of a phenyl group at the 5-position of the furan ring is a common starting point for designing compounds with antimicrobial and antitumor activities. chempap.orgresearchgate.net A systematic study on a series of 5-substituted-2-furaldehyde thiosemicarbazones revealed that the type of substituent at this position dictates the level of cytotoxic activity. For example, a derivative with a 5-nitro-furan group exhibited higher cytotoxic activity against a range of human tumor cell lines compared to other derivatives with substituents like methyl, hydroxymethyl, or trifluoromethyl groups at the same position. mdpi.com Specifically, the 5-nitro derivative showed significant antiproliferative activity on the HuTu80 cell line. mdpi.com

Furthermore, substitutions on the phenyl ring attached to the furan moiety also play a critical role in determining biological efficacy. The introduction of a nitro group on the phenyl ring, for example, has been associated with notable tuberculostatic activity. chempap.org Studies on 5-(nitrophenyl)-2-furaldehyde derivatives have demonstrated that these compounds exhibit significant activity against Mycobacterium tuberculosis. chempap.org The position of the nitro group on the phenyl ring (ortho, meta, or para) also influences the activity, highlighting the importance of the electronic environment of the entire molecule.

The following table summarizes the influence of various substituents on the biological activity of this compound and its analogs, based on available research findings.

| Parent Compound | Substituent and Position | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Furaldehyde thiosemicarbazone | 5-Nitro on furan ring | Enhanced cytotoxic activity against human tumor cell lines. | mdpi.com |

| 2-Furaldehyde thiosemicarbazone | 5-Phenyl on furan ring | Serves as a scaffold for compounds with antimicrobial and antitumor potential. | chempap.orgresearchgate.net |

| 5-Phenyl-2-furaldehyde scaffold | Nitro group on the phenyl ring | Notable tuberculostatic activity. | chempap.org |

| 2-Furaldehyde thiosemicarbazone | 5-(2-Fluorophenyl) on furan ring | Evaluated for antibacterial, antifungal, and antitumor activities. | mdpi.com |

| 2-Furaldehyde thiosemicarbazone | 5-(4-Methoxyphenyl) on furan ring | Investigated for a range of biological activities. | mdpi.com |

Impact of Metal Coordination on the Biological Potency and Selectivity

The coordination of this compound (FPSC) with metal ions is a well-established strategy to enhance its biological potency and selectivity. researchgate.net The resulting metal complexes often exhibit superior activity compared to the free ligand, a phenomenon attributed to several factors including changes in lipophilicity, which can facilitate cell penetration, and the interaction of the metal ion with biological macromolecules.

Studies on the metal complexes of FPSC have revealed that the ligand can act as a bidentate or tetradentate chelating agent, depending on the metal ion involved. researchgate.net In complexes with cobalt(II), nickel(II), and copper(II), FPSC typically behaves as a bidentate ligand. researchgate.net In contrast, with cadmium(II), it has been shown to act as a tetradentate ligand. researchgate.net This versatility in coordination modes allows for the formation of a wide array of metal complexes with distinct properties.

The choice of the metal ion is a critical determinant of the biological activity of the resulting complex. For instance, copper(II) complexes of thiosemicarbazones are frequently reported to exhibit significant enhancement in antimicrobial and anticancer activities. nih.govmdpi.com While specific biological activity data for FPSC metal complexes is limited in the provided search results, the general principle observed with other thiosemicarbazones suggests that coordination to metals like copper can substantially increase their therapeutic potential. mdpi.comnih.gov Research on related thiosemicarbazone complexes has shown that metal chelation can lead to a marked increase in antibacterial activity against various strains. healthbiotechpharm.orgnih.gov

The following table outlines the coordination behavior of this compound with different metal ions and the general impact of metal coordination on the biological activity of thiosemicarbazones.

| Metal Ion | Coordination Behavior of FPSC | General Impact on Biological Potency of Thiosemicarbazones | Reference |

|---|---|---|---|

| Cobalt(II) | Bidentate | Enhancement of antimicrobial activity is often observed. | researchgate.nethealthbiotechpharm.org |

| Nickel(II) | Bidentate | Increased antimicrobial and potential for favorable selectivity. | researchgate.netmdpi.com |

| Copper(II) | Bidentate | Significant enhancement of antimicrobial and anticancer activities. | researchgate.netnih.govmdpi.com |

| Cadmium(II) | Tetradentate | Formation of distinct complexes with potentially different biological profiles. | researchgate.net |

| Zinc(II) | Not specified in provided results for FPSC, but generally forms stable complexes. | Often leads to enhanced antibacterial activity. | mdpi.comhealthbiotechpharm.org |

Correlation between Coordination Geometry and Biological Efficacy

For Co(II), Ni(II), and Cu(II) complexes of FPSC, where the ligand acts as a bidentate agent, various geometries such as square planar or octahedral can be adopted depending on the metal and the presence of other ligands. researchgate.net In the case of the Cd(II) complex, where FPSC is tetradentate, a different and more encompassing coordination geometry is expected. researchgate.net

The geometry of the complex can influence its ability to intercalate with DNA or bind to the active sites of enzymes, which are common mechanisms of action for many antimicrobial and anticancer agents. The precise arrangement of the atoms in the complex can either facilitate or hinder these interactions, thus modulating the biological response. Therefore, the rational design of metal-based drugs based on this compound should consider the preferred coordination geometries of different metal ions to optimize therapeutic efficacy.

Computational and Theoretical Investigations of 2 Furaldehyde, 4 Phenylthiosemicarbazone

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiosemicarbazone derivatives, DFT calculations are crucial for understanding their stability, reactivity, and spectroscopic properties.

Researchers often employ DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), to perform geometry optimization and calculate key electronic parameters. researchgate.net These calculations help in correlating the structural features of the molecule with its observed chemical behavior and biological activity.

Key parameters derived from DFT studies include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

Global Reactivity Descriptors: Parameters such as global hardness, chemical potential, and electrophilicity are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, studies on related furan (B31954) derivatives show how these parameters can be correlated with the molecule's activity in different chemical environments. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is vital for predicting how the molecule will interact with biological receptors.

Vibrational Frequencies: Theoretical vibrational spectra (like FT-IR) can be calculated and compared with experimental data to confirm the molecular structure and the nature of chemical bonds. researchgate.net

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.1 eV |

| Dipole Moment (μ) | Measure of Molecular Polarity | 5.8 D |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. pensoft.netresearchgate.net

For compounds like 2-Furaldehyde, 4-phenylthiosemicarbazone, which are investigated for various biological activities, molecular docking can identify potential interactions with specific biological targets. researchgate.net The process involves:

Preparation of Ligand and Receptor: The 3D structure of the ligand (this compound) is optimized, and the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the active site of the receptor, and various possible conformations and orientations are sampled. researchgate.netnih.gov

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

Docking studies on similar thiosemicarbazone derivatives have revealed their potential to inhibit various enzymes by forming stable hydrogen bonds and other interactions with critical residues in the active site. researchgate.netrsc.org For example, docking studies have been performed on related furan derivatives against targets like α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), which are linked to type 2 diabetes. nih.gov

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Hydrogen Bonds | Key stabilizing interactions | N-H group with ASP 120; C=S group with LYS 45 |

| Hydrophobic Interactions | Interactions with non-polar residues | Phenyl ring with PHE 88, LEU 92 |

| Interacting Residues | Amino acids in the binding pocket | ASP 120, LYS 45, PHE 88, LEU 92, SER 122 |

Conformational Studies and Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule and the energy barriers between them.

Studies on related 2-furaldehyde thiosemicarbazones have shown that these molecules can exist in different conformations, primarily due to rotation around single bonds. nih.gov Key conformational features include:

Syn/Anti Conformations: The orientation of the furan ring relative to the imine nitrogen can lead to syn-periplanar or anti-periplanar conformers. Conformational energy profiles indicate that these two forms are often the most energetically preferred. nih.gov

Computational methods can map the conformational energy landscape, revealing the relative energies of different conformers and helping to predict the most likely shape the molecule will adopt in a biological environment. nih.gov

| Conformational Feature | Description | Structural Implication |

|---|---|---|

| Furan Ring Orientation | Rotation around the C-C bond linking the furan and the side chain. | Leads to syn and anti conformers with different energy levels. nih.gov |

| Azomethine Bond (C=N) | Can exist in E (trans) or Z (cis) configuration. | The E configuration is commonly observed and often more stable. researchgate.net |

| Intramolecular H-Bonding | Hydrogen bond within the molecule (e.g., N-H···N). | Restricts conformational freedom and stabilizes a planar structure. researchgate.net |

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can model these solvent effects to provide a more realistic prediction of molecular behavior in solution.

For furan derivatives, theoretical investigations have shown that while solvent polarity may not drastically alter the core structural parameters (bond lengths and angles), it can have a significant impact on electronic properties. researchgate.net Methods like the Polarizable Continuum Model (PCM) are often used in DFT calculations to simulate the presence of a solvent.

Key findings from studies on related compounds include:

Electron Density Redistribution: Solvents can cause a redistribution of electron density within the molecule. researchgate.net

Reaction Pathways: In chemical reactions, the polarity of the solvent can stabilize or destabilize transition states, thereby affecting reaction rates and product selectivity. DFT calculations on the cycloaddition of a furfural (B47365) derivative showed that increasing solvent polarity could alter the favored reaction pathway by differentially stabilizing the transition states. sciepub.com

Solvation Free Energy: This value, which can be calculated using both DFT and molecular dynamics simulations, indicates how favorably a molecule is solvated. It is a key factor in predicting solubility and partitioning behavior in biphasic systems. rsc.org

| Property | Gas Phase (Vacuum) | Ethanol (B145695) (Polar Protic) | DMSO (Polar Aprotic) |

|---|---|---|---|

| Energy Gap (ΔE) | 4.1 eV | 3.9 eV | 3.8 eV |

| Dipole Moment (μ) | 5.8 D | 7.5 D | 7.9 D |

Future Research Directions and Potential Applications

Development of Novel 2-Furaldehyde, 4-phenylthiosemicarbazone Analogues with Enhanced Bioactivity

The development of new analogues of this compound is a primary focus for enhancing its therapeutic potential. Thiosemicarbazones are recognized as valuable intermediates in the creation of bioactive and pharmaceutical materials. nih.gov Research has shown that the biological activity of thiosemicarbazones can often be improved by modifying their structure, for instance, by functionalizing the N4-position of the thiosemicarbazone chain. researchgate.net

Future work will likely involve systematic modifications to the core structure. Strategies include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the 4-phenyl ring can significantly alter the electronic properties and lipophilicity of the molecule, potentially leading to enhanced bioactivity and better pharmacokinetic profiles. nih.govresearchgate.netnih.gov

Modification of the Furan (B31954) Moiety: The furan ring is a key component, with furan-containing thiosemicarbazones showing notable activity. nih.gov For example, one furan-based thiosemicarbazone derivative demonstrated twice the potency of the standard drug ethambutol (B1671381) against Mycobacterium bovis. nih.gov Altering or substituting the furan ring could yield compounds with improved specificity and efficacy.

Hybrid Molecule Synthesis: A promising strategy involves combining the 2-furaldehyde thiosemicarbazone scaffold with other known bioactive moieties, such as an adamantane (B196018) skeleton, to create hybrid molecules with potentially novel or enhanced biological activities. nih.gov

A recent study that synthesized a series of novel thiosemicarbazone derivatives from furan-2-carbaldehyde highlights the potential of this approach. The study evaluated the antibacterial, antifungal, and antitumor activities, finding that specific structural modifications led to significant cytotoxic activity against various human tumor cell lines. researchgate.net For instance, certain derivatives displayed high antitumor activity against LNCaP (prostate cancer) and HuTu80 (duodenal adenocarcinoma) cell lines. researchgate.net

Table 1: Examples of Bioactive Furan-Thiosemicarbazone Analogues and Their Activities

| Compound/Derivative | Target/Cell Line | Activity/Result | Reference |

| (E)-1-((furan-2-yl)methylene)thiosemicarbazide (analogue) | Mycobacterium bovis | MIC of 0.39 µg/mL (2x more potent than ethambutol) | nih.gov |

| Furan-2-carbaldehyde derivative 5 | HuTu80 (duodenal cancer) | IC₅₀ = 13.36 µM | researchgate.net |

| Furan-2-carbaldehyde derivative 9 | LNCaP (prostate cancer) | IC₅₀ = 7.69 µM | researchgate.net |

| Furan-2-carbaldehyde derivative 5 | Staphylococcus aureus ATCC700699 | MIC = 1 µg/mL | researchgate.net |

This table is interactive. Click on the headers to sort.

Advanced Mechanistic Elucidation of Biological Actions (In Vitro)

While this compound has demonstrated various biological activities, a deeper understanding of its molecular mechanisms is crucial for its development as a therapeutic agent. Future research will focus on elucidating these pathways in vitro.

Key areas of investigation include:

Enzyme Inhibition: A possible anticancer mechanism for thiosemicarbazones is the inhibition of topoisomerase IIα, an enzyme vital for DNA replication in cancer cells. researchgate.net Molecular docking and in vitro enzyme assays can confirm if this compound or its analogues act via this mechanism.

Disruption of Bacterial Processes: For its antibacterial effects, the compound may act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death. nih.gov

Induction of Apoptosis: Many anticancer thiosemicarbazones function by inducing programmed cell death (apoptosis). nih.gov Future studies will aim to identify the specific apoptotic pathways triggered by this compound, such as the modulation of caspase signaling or the p53-MDM2 pathway. nih.gov

Exploration of Synergistic Effects with Existing Therapeutic Agents

The combination of this compound with other therapeutic agents could lead to synergistic effects, enhancing efficacy while potentially lowering required doses and reducing side effects.

Promising areas for future research are:

Metal Complexation: Thiosemicarbazones are excellent chelators of metal ions, and their biological activity is often significantly enhanced upon forming metal complexes. researchgate.netmdpi.com Research into the anticancer activity of thiosemicarbazone metal complexes, including those for lung cancer, is an active field. frontiersin.org The coordination of metals like copper, platinum, or bismuth with this compound could yield novel metallodrugs with superior anticancer or antimicrobial properties. mdpi.comfrontiersin.org

Combination with Standard Chemotherapeutics: Investigating the compound in combination with established anticancer drugs could reveal synergistic interactions. The thiosemicarbazone might sensitize cancer cells to the effects of another drug, allowing for lower doses and overcoming drug resistance.

Antibody-Drug Conjugates (ADCs): A cutting-edge approach involves attaching thiosemicarbazones to monoclonal antibodies that target specific cancer cells. rsc.org This strategy, which creates antibody-drug conjugates, aims to deliver the cytotoxic agent directly to the tumor site, thereby increasing efficacy and minimizing off-target toxicity. rsc.org Developing an ADC with a derivative of this compound represents a sophisticated future application.

Potential in Analytical Chemistry (e.g., Metal Ion Detection, Chemosensors)

The ability of the thiosemicarbazone moiety to bind with various ions makes it an excellent candidate for the development of chemical sensors. The N and S donor atoms can selectively coordinate with specific anions and cations, leading to a detectable signal, such as a change in color or fluorescence. nih.govresearchgate.net

Future applications in analytical chemistry include:

Anion Sensing: Thiosemicarbazones containing furyl groups have been successfully synthesized to act as chemosensors for recognizing anions like fluoride, cyanide, and acetate (B1210297) in solutions. nih.gov The binding event causes a measurable change in the compound's absorption spectrum. nih.gov

Heavy Metal Ion Detection: There is a significant need for sensitive and selective sensors for toxic heavy metal ions in environmental samples. Thiosemicarbazone-based fluorescent chemosensors have been developed for the detection of transition metal ions such as Hg²⁺, Co²⁺, and Ni²⁺ in aqueous environments. researchgate.netiaea.orgnih.gov A derivative has also been used in the spectrophotometric determination of Cd(II). researchgate.net The development of a sensor based on this compound could offer a cost-effective and efficient method for environmental monitoring.

Table 2: Thiosemicarbazone-Based Chemosensors and Their Targets

| Sensor Base | Target Ion(s) | Detection Method | Reference |

| Furyl-thiosemicarbazones | F⁻, CN⁻, AcO⁻, H₂PO₄⁻ | Colorimetric/UV-Vis | nih.gov |

| Thiosemicarbazone-linked acetylpyrazine | Co²⁺ | Colorimetric | nih.gov |

| Dibenzyl thiosemicarbazones | Zn²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Fluorescence Enhancement | researchgate.net |

| Furan-2-carbaldehyde thiosemicarbazone derivative | Cd(II) | Spectrophotometry | researchgate.net |

| Generic thiosemicarbazones | Hg²⁺, Zn²⁺, Co²⁺, Ni²⁺, Sn²⁺ | Fluorescence Enhancement | iaea.org |

This table is interactive. Click on the headers to sort.

Q & A

Basic: What are the standard synthesis methodologies for 2-Furaldehyde, 4-phenylthiosemicarbazone?

The compound is typically synthesized via condensation of 2-furaldehyde with 4-phenylthiosemicarbazide. Key steps include:

- Reaction conditions : Reflux in ethanol or methanol under acidic catalysis (e.g., acetic acid) to promote imine bond formation .

- Purification : Recrystallization from ethanol or methanol to isolate the product.

- Troubleshooting : Byproduct formation (e.g., dimerization) can occur if stoichiometry is not controlled. Modified methods, such as using t-Boc-protected hydrazine to prevent side reactions, are recommended for purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation involves:

- IR spectroscopy : Confirms the presence of C=S (∼1,250–1,050 cm⁻¹) and N–H (∼3,300 cm⁻¹) groups .

- NMR : H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and the thiosemicarbazone –NH proton (δ ∼10–11 ppm). C NMR confirms the C=S carbon (δ ∼175–180 ppm) .

- Elemental analysis : Validates stoichiometry (C, H, N, S) .

Advanced: How to design experiments for evaluating antiparasitic activity?

- In vitro assays : Use Trypanosoma brucei brucei cultures to determine IC via dose-response curves (e.g., Alamar Blue assay) .

- Toxicity profiling : Test on Artemia salina to assess general toxicity, as moderate toxicity (LC > 100 µg/mL) may indicate selectivity for parasites over mammalian cells .

- Control compounds : Include reference drugs (e.g., suramin) and validate assay reproducibility across triplicate runs .

Advanced: What strategies optimize metal complex synthesis and characterization?

- Coordination chemistry : React the ligand with metal salts (NiCl, CuSO, ZnCl) in ethanol under reflux. Monitor pH to prevent ligand degradation .

- Characterization :

Advanced: How to resolve contradictions in bioactivity data across studies?

- Assay variability : Standardize protocols (e.g., incubation time, parasite strain) to minimize discrepancies in IC values .

- Structural factors : Compare substituent effects; e.g., 4-phenyl substitution enhances trypanocidal activity over unsubstituted analogs .

- Statistical validation : Use ANOVA to assess significance of differences in biological activity .

Advanced: What challenges arise in crystallographic analysis using SHELX software?

- Data quality : High-resolution (<1.0 Å) data is critical for refining hydrogen atom positions. Use TWINABS to correct for twinning in low-symmetry crystals .

- Hydrogen bonding : Identify R_2$$^2(8) dimer motifs via N–H···S interactions, which stabilize polymorphs (e.g., α vs. β forms of salicylaldehyde analogs) .

- Validation : Check ADDSYM in PLATON to detect missed symmetry .

Advanced: How to conduct SAR studies for thiosemicarbazones?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO) or donating (e.g., –OCH) groups on the phenyl ring. Test for enhanced antiparasitic activity .

- Bioinformatic tools : Use molecular docking (AutoDock Vina) to predict binding to Trypanosoma enzymes (e.g., trypanothione reductase) .

Advanced: How to mitigate byproduct formation during synthesis?

- Protecting groups : Use t-Boc-protected hydrazine to prevent bis-thiosemicarbazide formation. Deprotect with HCl post-reaction .